molecular formula C19H23N3O2S B2470932 4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2415509-80-5

4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2470932
CAS No.: 2415509-80-5
M. Wt: 357.47
InChI Key: NIKUPPXOKFVNHI-UHFFFAOYSA-N
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Description

4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features a piperidine ring and a tetrahydroquinazoline moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c23-25(24,15-6-2-1-3-7-15)16-10-12-22(13-11-16)19-17-8-4-5-9-18(17)20-14-21-19/h1-3,6-7,14,16H,4-5,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKUPPXOKFVNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a benzenesulfonyl chloride with piperidine to form the benzenesulfonyl piperidine intermediate. This intermediate is then reacted with a tetrahydroquinazoline derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and tetrahydroquinazoline derivatives, such as:

Uniqueness

What sets 4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline apart is its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

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